Cas no 2229569-24-6 (1-(2,6-difluoro-4-methylphenyl)cyclobutylmethanamine)

1-(2,6-Difluoro-4-methylphenyl)cyclobutylmethanamine is a fluorinated aromatic amine featuring a cyclobutylmethanamine moiety, which imparts unique steric and electronic properties. The presence of difluoro and methyl substituents on the phenyl ring enhances its stability and modulates reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural rigidity, conferred by the cyclobutyl group, may improve binding selectivity in target applications. The compound’s balanced lipophilicity, influenced by the fluorine atoms, can optimize pharmacokinetic profiles in drug development. Suitable for cross-coupling reactions and further functionalization, it serves as a versatile building block for specialized fine chemicals. Handling requires standard precautions for aromatic amines.
1-(2,6-difluoro-4-methylphenyl)cyclobutylmethanamine structure
2229569-24-6 structure
Product name:1-(2,6-difluoro-4-methylphenyl)cyclobutylmethanamine
CAS No:2229569-24-6
MF:C12H15F2N
MW:211.25101017952
CID:5877895
PubChem ID:165969894

1-(2,6-difluoro-4-methylphenyl)cyclobutylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-difluoro-4-methylphenyl)cyclobutylmethanamine
    • [1-(2,6-difluoro-4-methylphenyl)cyclobutyl]methanamine
    • 2229569-24-6
    • EN300-1758633
    • Inchi: 1S/C12H15F2N/c1-8-5-9(13)11(10(14)6-8)12(7-15)3-2-4-12/h5-6H,2-4,7,15H2,1H3
    • InChI Key: SAMUBNRAXSLTFJ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=C(C=1C1(CN)CCC1)F

Computed Properties

  • Exact Mass: 211.11725581g/mol
  • Monoisotopic Mass: 211.11725581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.6

1-(2,6-difluoro-4-methylphenyl)cyclobutylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1758633-0.1g
[1-(2,6-difluoro-4-methylphenyl)cyclobutyl]methanamine
2229569-24-6
0.1g
$1244.0 2023-09-20
Enamine
EN300-1758633-0.5g
[1-(2,6-difluoro-4-methylphenyl)cyclobutyl]methanamine
2229569-24-6
0.5g
$1357.0 2023-09-20
Enamine
EN300-1758633-0.05g
[1-(2,6-difluoro-4-methylphenyl)cyclobutyl]methanamine
2229569-24-6
0.05g
$1188.0 2023-09-20
Enamine
EN300-1758633-10g
[1-(2,6-difluoro-4-methylphenyl)cyclobutyl]methanamine
2229569-24-6
10g
$6082.0 2023-09-20
Enamine
EN300-1758633-1g
[1-(2,6-difluoro-4-methylphenyl)cyclobutyl]methanamine
2229569-24-6
1g
$1414.0 2023-09-20
Enamine
EN300-1758633-1.0g
[1-(2,6-difluoro-4-methylphenyl)cyclobutyl]methanamine
2229569-24-6
1g
$1414.0 2023-05-23
Enamine
EN300-1758633-0.25g
[1-(2,6-difluoro-4-methylphenyl)cyclobutyl]methanamine
2229569-24-6
0.25g
$1300.0 2023-09-20
Enamine
EN300-1758633-10.0g
[1-(2,6-difluoro-4-methylphenyl)cyclobutyl]methanamine
2229569-24-6
10g
$6082.0 2023-05-23
Enamine
EN300-1758633-5.0g
[1-(2,6-difluoro-4-methylphenyl)cyclobutyl]methanamine
2229569-24-6
5g
$4102.0 2023-05-23
Enamine
EN300-1758633-2.5g
[1-(2,6-difluoro-4-methylphenyl)cyclobutyl]methanamine
2229569-24-6
2.5g
$2771.0 2023-09-20

Additional information on 1-(2,6-difluoro-4-methylphenyl)cyclobutylmethanamine

Comprehensive Overview of 1-(2,6-difluoro-4-methylphenyl)cyclobutylmethanamine (CAS No. 2229569-24-6)

The compound 1-(2,6-difluoro-4-methylphenyl)cyclobutylmethanamine (CAS No. 2229569-24-6) is a structurally unique amine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework, featuring a cyclobutylmethanamine core and a 2,6-difluoro-4-methylphenyl substituent, offers versatile applications in drug discovery and material science. This article delves into its properties, synthesis, and potential uses, while addressing trending queries such as "1-(2,6-difluoro-4-methylphenyl)cyclobutylmethanamine solubility" and "CAS 2229569-24-6 applications."

From a chemical perspective, 1-(2,6-difluoro-4-methylphenyl)cyclobutylmethanamine exhibits notable stability and reactivity due to its fluorine atoms and aromatic ring system. Researchers often explore its role as a building block for small-molecule inhibitors or ligands in catalysis, aligning with the growing demand for fluorinated compounds in medicinal chemistry. Its lipophilicity and hydrogen-bonding capacity make it a candidate for optimizing pharmacokinetic profiles, a topic frequently searched in relation to "drug design with fluorinated amines."

The synthesis of CAS No. 2229569-24-6 typically involves multi-step organic reactions, including cyclobutane ring formation and selective fluorination. Recent advancements in green chemistry have spurred interest in eco-friendly routes for such compounds, addressing queries like "sustainable synthesis of difluorophenyl derivatives." Analytical techniques such as NMR and HPLC are critical for characterizing its purity, a common concern for buyers searching "2229569-24-6 purity standards."

In agrochemical applications, the 2,6-difluoro-4-methylphenyl moiety contributes to herbicidal and fungicidal activity, resonating with searches for "novel agrochemical scaffolds." Meanwhile, its potential in material science, particularly in polymeric coatings or electronic materials, is under exploration, tapping into trends like "fluorinated compounds in OLEDs."

Regulatory and safety profiles of 1-(2,6-difluoro-4-methylphenyl)cyclobutylmethanamine are rigorously evaluated, with data sheets emphasizing proper handling—addressing FAQs such as "CAS 2229569-24-6 safety guidelines." Its commercial availability through specialized suppliers caters to queries like "where to buy 2229569-24-6," while patents highlight its intellectual property relevance.

In summary, CAS No. 2229569-24-6 represents a multifaceted compound bridging pharmaceutical innovation and industrial applications. By integrating SEO-driven keywords like "cyclobutylmethanamine derivatives" and "difluorophenyl amine uses," this overview aims to serve researchers and industry professionals seeking in-depth insights into this promising chemical entity.

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